molecular formula C21H31N3O12S B1230452 N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose

Cat. No.: B1230452
M. Wt: 549.6 g/mol
InChI Key: VISYVRBZWPNIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose is a complex organic compound known for its nitric oxide (NO) donating properties. This compound is a derivative of penicillamine and is used extensively in biochemical research due to its ability to release nitric oxide under physiological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose involves the nitrosation of N-acetyl-D,L-penicillamine. The reaction typically requires an acidic environment to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in a solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitric oxide, amines, and substituted derivatives of the original compound .

Scientific Research Applications

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose has a wide range of applications in scientific research:

    Chemistry: Used as a nitric oxide donor in various chemical reactions.

    Biology: Employed in studies involving cellular signaling and vasodilation.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory properties.

    Industry: Utilized in the development of NO-releasing materials and coatings

Mechanism of Action

The primary mechanism of action of this compound involves the release of nitric oxide. Nitric oxide acts as a signaling molecule, influencing various physiological processes such as vasodilation and neurotransmission. The compound interacts with molecular targets like soluble guanylyl cyclase, leading to the activation of cyclic GMP pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(S-Nitroso-N-acetyl-D,L-penicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-b-D-glucopyranose is unique due to its specific structure, which allows for controlled release of nitric oxide under physiological conditions. This makes it particularly useful in research settings where precise NO delivery is required .

Properties

Molecular Formula

C21H31N3O12S

Molecular Weight

549.6 g/mol

IUPAC Name

[5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C21H31N3O12S/c1-9(25)22-18(21(6,7)37-24-31)19(30)23-15-17(34-12(4)28)16(33-11(3)27)14(8-32-10(2)26)36-20(15)35-13(5)29/h14-18,20H,8H2,1-7H3,(H,22,25)(H,23,30)

InChI Key

VISYVRBZWPNIOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C(C)(C)SN=O

Synonyms

N-(S-nitroso-N-acetylpenicillamine)-2-amino-2-deoxy-1,3,4,6-tetra-O-acetyl-beta-D-glucopyranose
RIG 200
RIG200

Origin of Product

United States

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